molecular formula C15H16O6 B13936054 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy-, methyl ester CAS No. 828932-94-1

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy-, methyl ester

Cat. No.: B13936054
CAS No.: 828932-94-1
M. Wt: 292.28 g/mol
InChI Key: IZSXXHXGMAHJPH-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy-, methyl ester is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various scientific fields. This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features multiple functional groups, including hydroxyl and methoxy groups, which contribute to its reactivity and versatility.

Preparation Methods

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy-, methyl ester typically involves several steps. One common method includes the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with cellular pathways. These interactions can modulate enzyme activity, signal transduction, and other cellular processes.

Comparison with Similar Compounds

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy-, methyl ester can be compared with similar compounds such as:

    2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,7-trimethoxy-, phenylmethyl ester: This compound has a phenylmethyl ester group instead of a methyl ester group, which can influence its reactivity and applications.

    2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester: The difference in the number and position of methoxy groups can affect the compound’s chemical properties and biological activities

Properties

CAS No.

828932-94-1

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

methyl 4-hydroxy-5,6,8-trimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C15H16O6/c1-18-11-7-12(19-2)14(20-3)13-9(11)5-8(6-10(13)16)15(17)21-4/h5-7,16H,1-4H3

InChI Key

IZSXXHXGMAHJPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C=C(C=C2O)C(=O)OC)OC)OC

Origin of Product

United States

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